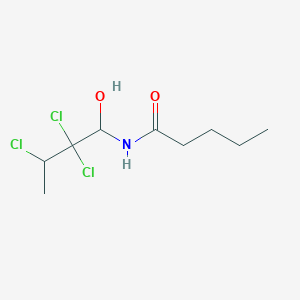
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, three chlorine atoms, and a valeramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide typically involves the reaction of valeramide with a chlorinated butanol derivative. One common method includes the use of 1,2,3-trichlorobutane as a starting material, which undergoes a nucleophilic substitution reaction with valeramide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the chlorination of butanol followed by amide formation with valeramide. Catalysts and optimized reaction conditions are employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated hydroxybutyl valeramide.
Substitution: Formation of substituted valeramide derivatives.
Scientific Research Applications
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and chlorine atoms play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(1-Hydroxy-2,2,3-trichlorobutyl)acetamide: Similar structure but with an acetamide moiety instead of valeramide.
N-(1-Hydroxy-2,2,3-trichlorobutyl)benzamide: Contains a benzamide group, offering different chemical properties.
Uniqueness
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide is unique due to its valeramide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
5343-63-5 |
|---|---|
Molecular Formula |
C9H16Cl3NO2 |
Molecular Weight |
276.6 g/mol |
IUPAC Name |
N-(2,2,3-trichloro-1-hydroxybutyl)pentanamide |
InChI |
InChI=1S/C9H16Cl3NO2/c1-3-4-5-7(14)13-8(15)9(11,12)6(2)10/h6,8,15H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
FUYMKVDABYLDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(C(C)Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



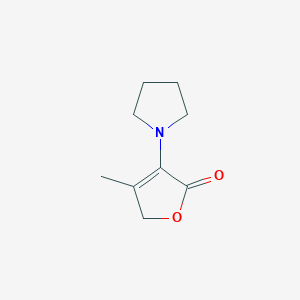
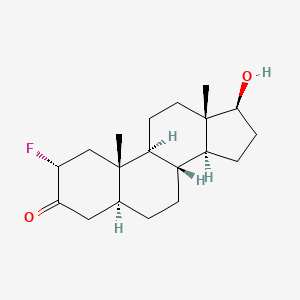
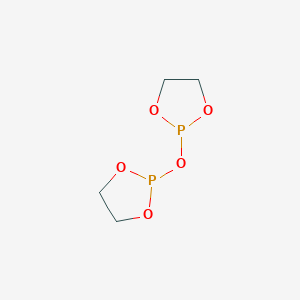
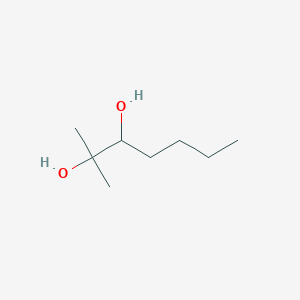
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
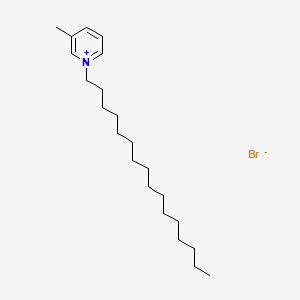


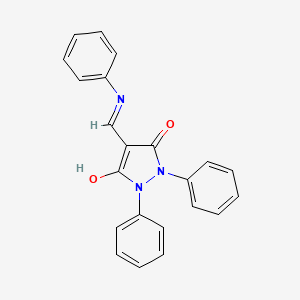
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

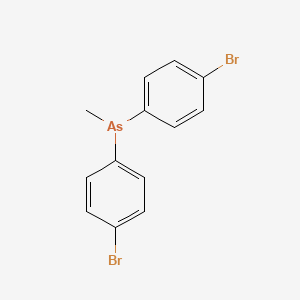
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
